molecular formula C16H18N2O B8168037 4-Morpholino-[1,1'-biphenyl]-3-amine

4-Morpholino-[1,1'-biphenyl]-3-amine

Cat. No.: B8168037
M. Wt: 254.33 g/mol
InChI Key: OKONVDHHYMGFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholino-[1,1'-biphenyl]-3-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a biphenyl core substituted with both a morpholine ring and an amine group, a structural motif commonly investigated for its potential effects on the central nervous system (CNS). Compounds incorporating the morpholine ring are frequently studied due to their favorable physicochemical properties, which can enhance solubility and improve permeability through the blood-brain barrier (BBB), a critical requirement for drugs targeting the CNS . Research on analogous structures, such as N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives, has demonstrated their potential as anticonvulsant agents in preclinical models . These related compounds have been evaluated through electroencephalogram (EEG) studies and molecular docking, suggesting multiple binding affinities. The most potent derivatives in these studies were found to exhibit no neurotoxicity and are believed to potentially act via binding to the SV2A transporter and the GABA-A receptor . The morpholine ring itself can serve multiple roles in a molecule: it can act as a key pharmacophore that directly interacts with biological targets, function as a scaffold to correctly position other functional groups, or modulate the overall pharmacokinetic and pharmacodynamic properties of the compound . This makes this compound a valuable scaffold for researchers in drug discovery, particularly for developing and studying new therapeutic agents for neurological disorders. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-morpholin-4-yl-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c17-15-12-14(13-4-2-1-3-5-13)6-7-16(15)18-8-10-19-11-9-18/h1-7,12H,8-11,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKONVDHHYMGFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

This method couples aryl halides with morpholine using palladium catalysts and phosphine ligands. For instance, 4-bromo-3-nitrobiphenyl can undergo amination with morpholine under conditions adapted from analogous reactions:

  • Catalyst : Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand : DPEPhos or s-PHOS

  • Base : Cs₂CO₃ or NaO-t-Bu

  • Solvent : Dioxane or toluene

  • Temperature : 100–150°C.

A representative protocol involves reacting 4-bromo-3-nitrobiphenyl with morpholine (1.1 equiv), Pd₂(dba)₃ (3 mol%), s-PHOS (6 mol%), and Cs₂CO₃ in toluene at 105°C for 6 hours, followed by nitro reduction.

SubstrateCatalyst/LigandBaseSolventYieldReference
4-bromobiphenylPd₂(dba)₃/s-PHOSCs₂CO₃Toluene65%
3-bromodibenzofuranPd(OAc)₂/DPEPhosNaO-t-BuDioxane23%

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides can undergo substitution with morpholine. For example, 4-fluoro-3-nitrobiphenyl reacts with morpholine in DMF at 120°C, though this method is less common due to the need for activating groups.

Integrated Synthesis of 4-Morpholino-[1,1'-biphenyl]-3-amine

A practical route combines Buchwald-Hartwig amination and nitro reduction:

  • Synthesis of 4-morpholino-3-nitrobiphenyl :

    • React 4-bromo-3-nitrobiphenyl with morpholine using Pd₂(dba)₃ (3 mol%), s-PHOS (6 mol%), and Cs₂CO₃ in toluene at 105°C for 6 hours.

    • Yield : ~65% (extrapolated from analogous reactions).

  • Nitro Reduction :

    • Hydrogenate 4-morpholino-3-nitrobiphenyl with 10% Pd/C in ethanol at room temperature for 3 hours.

    • Yield : >95%.

Critical Considerations :

  • Protection of Amine : If the morpholino group is introduced after amine formation, protection (e.g., acetylation) may be necessary to prevent side reactions.

  • Ligand Selection : Bulky ligands like s-PHOS improve yields in sterically hindered couplings.

Alternative Routes and Optimization

Suzuki-Miyaura Coupling

Challenges and Troubleshooting

  • Low Coupling Yields : Optimize ligand-to-catalyst ratios (e.g., 2:1 s-PHOS:Pd₂(dba)₃).

  • Byproduct Formation : Use scavengers like molecular sieves to trap excess morpholine.

  • Catalyst Deactivation : Ensure anhydrous conditions and degas solvents to prolong catalyst activity .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-Morpholino-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholino-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Biphenyl Core

The biphenyl core can be modified with diverse heterocyclic or functional groups, influencing electronic properties, solubility, and reactivity.

Table 1: Comparison of Biphenyl Derivatives with Different Substituents
Compound Name Substituent Melting Point (°C) Yield (%) Key Properties/Effects
4-Morpholino-[1,1'-biphenyl]-3-amine Morpholino 165–205 58–73 Enhanced solubility; electron-donating group stabilizes aromatic system
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-3-amine derivatives Oxadiazole 143–203 58–76 Electron-withdrawing oxadiazole reduces basicity of amine; increases thermal stability
5-(Benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-3-amine derivatives Thiazole 143–165 58–76 Thiazole introduces sulfur-based interactions; moderate solubility in organic solvents
3',4'-Difluoro-[1,1'-biphenyl]-4-amine Fluorine N/A N/A Fluorine increases lipophilicity and metabolic stability; electron-withdrawing effect
4-Nitro-[1,1'-biphenyl]-3-amine Nitro N/A N/A Strong electron-withdrawing group; potential toxicity concerns

Key Findings :

  • Electron-Donating vs. Withdrawing Groups: Morpholino and methoxy groups (e.g., 3′-methoxy derivatives ) enhance electron density on the biphenyl core, improving solubility and stability. In contrast, nitro or oxadiazole groups reduce electron density, lowering basicity and increasing reactivity toward electrophiles .
  • Thermal Stability: Oxadiazole and thiazole derivatives exhibit higher melting points (up to 205°C) due to rigid heterocyclic systems, whereas morpholino derivatives show broader melting ranges (165–205°C) due to conformational flexibility .

Variations in the Amine Group

The amine group at the 3-position can be substituted with alkyl, aryl, or functionalized groups, affecting steric hindrance and pharmacological activity.

Table 2: Amine-Substituted Biphenyl Derivatives
Compound Name Amine Substituent Melting Point (°C) Yield (%) Key Properties/Effects
N-Benzyl-5-(oxadiazol-2-yl)-[1,1'-biphenyl]-3-amine Benzyl 143–198 74–76 Bulky substituent increases steric hindrance; reduces aggregation in solution
N-Allyl-5-(oxadiazol-2-yl)-[1,1'-biphenyl]-3-amine Allyl 161–163 58 Allyl group introduces potential for further functionalization (e.g., click chemistry)
N-(2,6-Diisopropylphenyl)-[1,1'-biphenyl]-3-amine 2,6-Diisopropylphenyl 189–190 58 Highly sterically hindered; improves selectivity in catalysis or binding
4-Morpholino-1-(4-bromophenyl)butan-1-amine Morpholino (non-biphenyl) N/A N/A Morpholino in aliphatic chain reduces aromatic interactions; altered pharmacokinetics

Key Findings :

  • Steric Effects : Bulky groups (e.g., 2,6-diisopropylphenyl) limit molecular flexibility and improve binding specificity, whereas smaller groups (e.g., allyl) enhance reactivity .
  • Morpholino vs. Aliphatic Amines: Morpholino-substituted biphenyls exhibit higher polarity and water solubility compared to aliphatic morpholino derivatives (e.g., 4-morpholino-1-(4-bromophenyl)butan-1-amine) .

Pharmacological and Industrial Relevance

  • Morpholino Derivatives: Widely used in drug discovery due to their balanced solubility and metabolic stability.
  • Nitro and Fluoro Derivatives : While nitro groups (e.g., 4-nitro-[1,1'-biphenyl]-3-amine) raise toxicity concerns, fluorinated analogs (e.g., 3',4'-difluoro derivatives ) are prioritized for their improved safety and bioactivity.

Q & A

Q. What are the established synthetic routes for 4-Morpholino-[1,1'-biphenyl]-3-amine, and how do reaction conditions influence yield?

The compound is synthesized via three-component benzannulation reactions, where a 1,3-diketone reacts with a morpholine-containing amine in ethanol under reflux. Key parameters include temperature control (e.g., 80–90°C) and solvent polarity, which affect cyclization efficiency. Yields typically range from 58% to 92% depending on substituent steric effects and electron-donating/withdrawing groups . Characterization involves melting point analysis, 1^1H/13^13C NMR, and IR spectroscopy to confirm the morpholino-biphenyl scaffold and amine functionality .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1^1H NMR : Distinct signals for the morpholine ring (δ 3.6–3.8 ppm, multiplet) and biphenyl protons (δ 6.8–7.6 ppm, aromatic splitting patterns).
  • IR : Stretching vibrations at ~3300 cm1^{-1} (N-H amine) and ~1100 cm1^{-1} (C-O-C morpholine).
  • Melting Point : Used to assess purity (e.g., 165–167°C for related morpholino-biphenyl analogs) .

Q. What safety protocols are essential when handling this compound?

Follow hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (P210). In case of exposure, rinse skin with water (P302+P352) and seek medical attention for inhalation (P304+P340) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with bulky substituents?

Steric hindrance from substituents (e.g., phenyloxazolyl groups) reduces yields (e.g., 58% vs. 92% for less hindered analogs). Strategies include:

  • Using high-boiling solvents (e.g., DMF) to enhance solubility.
  • Microwave-assisted synthesis to reduce reaction time and improve cyclization . Computational modeling (DFT) can predict steric clashes and guide substituent selection .

Q. How do contradictory NMR data arise in structural elucidation, and how should they be resolved?

Discrepancies may stem from dynamic effects (e.g., hindered rotation of biphenyl rings) or paramagnetic impurities. For example, biphenyl protons in 1^1H NMR may show unexpected splitting due to atropisomerism. Solutions include:

  • Variable-temperature NMR to observe coalescence.
  • 2D-COSY/HMBC to confirm connectivity.
  • X-ray crystallography for unambiguous structural confirmation .

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and steric parameters. For example, the morpholino group’s electron-donating effect lowers the LUMO energy, enhancing reactivity in cross-coupling reactions .

Q. How can researchers address low reproducibility in pharmacological assays involving this compound?

Variability often arises from impurities (e.g., unreacted amines) or solvent residues. Mitigation strategies:

  • Purify via column chromatography (silica gel, EtOAc/hexane gradient).
  • Validate purity with HPLC (≥95%) before biological testing.
  • Use standardized assays (e.g., malaria parasite growth inhibition) with positive controls (e.g., chloroquine) .

Q. What are the mechanistic implications of the morpholino group in target binding?

The morpholino moiety enhances solubility and participates in hydrogen bonding with biological targets (e.g., enzyme active sites). For instance, in antimalarial studies, it stabilizes interactions with heme detoxification pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.